Isoamyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6423-06-9 (magnesium salt), 123-51-3 (Parent) | |
| Record name | Isoamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis(3-methylbutan-1-olate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3025469 | |
| Record name | Isopentyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isoamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Isopentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isoamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isoamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isoamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
OILY, CLEAR LIQ, Colorless liquid. | |
CAS No. |
123-51-3, 6423-06-9 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoamyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis(3-methylbutan-1-olate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoamyl alcohol | |
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Melting Point |
-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F | |
| Record name | ISOAMYL ALCOHOL | |
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Advanced Synthetic Methodologies for Isoamyl Alcohol
Chemical Synthesis Pathways and Reaction Mechanisms
Chemical synthesis routes for isoamyl alcohol often involve multi-step processes, leveraging specific reaction conditions and catalysts to achieve desired yields and purities.
One significant chemical pathway for synthesizing this compound involves the condensation of isobutene and formaldehyde. This reaction initially produces isoprenol, which is then subjected to hydrogenation to yield this compound. atamankimya.comwikipedia.orgatamankimya.comatamanchemicals.comwikiwand.comindiamart.commetoree.comatamankimya.com This method is a common industrial approach for its production. metoree.com
This compound can be oxidized to isovaleraldehyde (B47997), also known as 3-methylbutanal (B7770604). atamankimya.comwikipedia.orgatamankimya.comatamanchemicals.comwikiwand.comjocpr.comdrugfuture.com This transformation is a key reaction in organic synthesis, with various reagents and catalytic systems employed. Chromic acid is a known oxidant for this conversion. atamankimya.comwikipedia.orgatamankimya.comatamanchemicals.comwikiwand.comdrugfuture.com Other catalytic approaches include the use of Ag/KZSM-5 molecular sieves with air, and Co-doped ZnO/MCM-41 molecular sieves, although these methods can be complex, pose safety hazards, and may result in low yields, limiting their large-scale industrial practicality. guidechem.com Sulfuric acid can also directly oxidize this compound to isovaleraldehyde. guidechem.com
The kinetics of the oxidation of this compound by zinc dichromate (ZDC) have been investigated in a 40% acetic acid and 60% water medium, in the presence of perchloric acid at 303K. jocpr.com The reaction demonstrates first-order kinetics with respect to zinc dichromate, this compound, and hydrogen ion concentration. jocpr.com
Kinetic Order of Oxidation by Zinc Dichromate
| Reactant/Species | Order of Reaction |
|---|---|
| Zinc Dichromate | 1 |
| This compound | 1 |
The rate of oxidation increases as the dielectric constant of the solvent decreases, suggesting an ion-dipole interaction mechanism. jocpr.com The ionic strength, when increased by the addition of sodium perchlorate, does not affect the reaction rate constant. jocpr.com Furthermore, the absence of polymerization with acrylonitrile (B1666552) indicates that the reaction does not proceed via a free radical mechanism. jocpr.com The identified product of this oxidation is 3-methyl-1-butanal (isovaleraldehyde). jocpr.com Based on these experimental results, a specific mechanism and rate law have been proposed for this oxidation. jocpr.com
The Ag+-catalyzed oxidation of this compound by the peroxydisulphate ion (S₂O₈²⁻) in an aqueous medium follows specific kinetic behaviors. In a given kinetic run, the reaction exhibits first-order dependence on both the peroxydisulphate ion and Ag+ concentration, while being zero-order with respect to the this compound substrate. However, the pseudo-first-order rate constant is dependent on the concentrations of both the peroxydisulphate ion and the substrate.
Kinetic Order of Ag+-Catalyzed Oxidation by Peroxydisulphate Ion
| Reactant/Species | Order of Reaction (in a kinetic run) |
|---|---|
| Peroxydisulphate Ion | 1 |
| Ag+ | 1 |
The stoichiometry of this reaction is 1:1, meaning one mole of this compound reacts with one mole of peroxydisulphate ion. A notable observation is the strong inhibitory effect exerted by allyl acetate (B1210297) on the reaction. The salt effect observed is negative and of the primary exponential type. The oxidation product in this reaction is the corresponding aldehyde, isovaleraldehyde. A general radical mechanism and a corresponding rate law have been proposed based on the kinetic data and product analysis.
Under high temperature conditions, this compound undergoes decomposition. When its vapor is passed through a red-hot tube, it breaks down into simpler hydrocarbons. The decomposition products include acetylene, ethylene, propylene, and other compounds. atamankimya.comwikipedia.orgatamankimya.comatamanchemicals.comwikiwand.comatamankimya.com
Oxidation of this compound to Isovaleraldehyde
Kinetics and Mechanism of Oxidation by Zinc Dichromate
Biotechnological Production of this compound
This compound is a common fusel alcohol, naturally produced as a significant by-product during ethanol (B145695) fermentation. wikipedia.org It is also identified as a metabolite of Saccharomyces cerevisiae. atamankimya.comatamankimya.com This highlights its natural occurrence and formation through biological processes, particularly in the context of microbial metabolism during fermentation.
Microbial Fermentation Processes
Microbial fermentation is a metabolic process where microorganisms convert organic substrates into various compounds, including alcohols. uni.lu Yeasts and bacteria are key players in the biological production of this compound, often as a byproduct of amino acid metabolism. fishersci.bewikipedia.orgguidetoimmunopharmacology.org
Saccharomyces cerevisiae as a Host Organism
Saccharomyces cerevisiae, commonly known as budding yeast, has been utilized for millennia in the production of alcoholic beverages and naturally produces small amounts of this compound. wikipedia.orgepa.govfishersci.cafishersci.ca However, its inherent yield of this compound is very low, necessitating metabolic engineering strategies for overproduction to meet industrial demands. wikipedia.orgfishersci.cacenmed.comwikipedia.org
To enhance this compound production in S. cerevisiae, significant efforts have focused on engineering the leucine (B10760876) biosynthetic pathway. This pathway is naturally compartmentalized in yeast, with the upstream steps from pyruvate (B1213749) to 2-isopropylmalate (α-IPM) occurring in mitochondria, and downstream steps leading to α-ketoisocaproate (KIC) and the Ehrlich degradation pathway located in the cytosol. wikipedia.org
Strategies employed to overcome these limitations and boost production include:
Overexpression of Pathway-Specific Genes: Overexpression of genes involved in the leucine biosynthetic pathway, such as ILV2 (encoding acetolactate synthase), ILV5 (encoding acetohydroxyacid reductoisomerase), ILV3 (encoding dihydroxyacid dehydratase), LEU4/9 (encoding α-IPM synthase), LEU1 (encoding isopropylmalate isomerase), and LEU2 (encoding β-IPM dehydrogenase), has been explored. cenmed.comwikipedia.org
Reconstruction of Cytosolic Pathways: Rewiring a cytosol-based orthogonal α-IPM biosynthetic pathway helps avoid the translocation of metabolites between mitochondria and the cytosol, thereby improving efficiency. wikipedia.org
Overexpression of Transporters: Boosting the transportation of α-IPM from mitochondria to the cytosol through the overexpression of mitochondrial α-IPM transporters has been shown to enhance this compound biosynthesis and reduce byproduct formation. fishersci.comfishersci.nowikipedia.org
Artificial Protein Scaffolds: Introducing artificial protein scaffolds to bring enzymes like dihydroxyacid dehydratase and α-IPM synthase into close proximity has resulted in over a 2-fold improvement in this compound production. uni.lucenmed.comwikipedia.org
Engineered S. cerevisiae strains have demonstrated significantly increased this compound yields. For instance, one engineered strain achieved 522.76 ± 38.88 mg/L of this compound, alongside 540.30 ± 48.26 mg/L of isobutanol and 82.56 ± 8.22 mg/L of 2-methyl-1-butanol. fishersci.cacenmed.comwikipedia.org The co-formation of isobutanol is a common challenge, and strategies like the utilization of mitochondrial compartments coupled with transporter engineering are effective in minimizing byproduct formation. fishersci.nowikipedia.org
Table 1: this compound and Byproduct Production in Engineered S. cerevisiae fishersci.cacenmed.comwikipedia.org
| Product | Concentration (mg/L) |
| This compound | 522.76 ± 38.88 |
| Isobutanol | 540.30 ± 48.26 |
| 2-methyl-1-butanol | 82.56 ± 8.22 |
The Ehrlich pathway is a crucial metabolic route for the catabolism of amino acids, leading to the production of fusel alcohols, including this compound. guidetoimmunopharmacology.orgfishersci.canih.goveasychem.org This pathway, first proposed by Felix Ehrlich over a century ago, involves a series of enzymatic reactions that convert amino acids into their corresponding α-keto acids, followed by decarboxylation to aldehydes, and subsequent reduction to fusel alcohols. guidetoimmunopharmacology.orgfishersci.caeasychem.org
For this compound, the precursor amino acid is leucine. wikipedia.orgfishersci.ca The pathway typically proceeds as follows:
Transamination: Leucine undergoes transamination to form α-ketoisocaproate (KIC). fishersci.ca
Decarboxylation: KIC is then decarboxylated into isovaleraldehyde (3-methylbutyraldehyde). nih.gov
Reduction: Finally, isovaleraldehyde is reduced to this compound. nih.gov
This pathway is particularly active during fermentation, contributing significantly to the flavor profile of fermented foods and beverages. guidetoimmunopharmacology.orgfishersci.caeasychem.org The availability of amino acids, which serve as the primary nitrogen source in many fermentation media, directly influences the production of fusel alcohols via the Ehrlich pathway. uni.luguidetoimmunopharmacology.orgfishersci.ca
The THI3 gene plays a role in this compound biosynthesis in yeasts. metabolomicsworkbench.org It is involved in the pathway that decarboxylates α-ketoisocaproic acid to isovaleraldehyde, a key step in this compound formation. metabolomicsworkbench.org While THI3 is considered a main gene in this biosynthesis, its exact involvement has been a subject of research. metabolomicsworkbench.org
Studies have shown that a disruption of the THI3 gene (Δthi3 strain) can lead to reduced this compound production, particularly under conditions of low yeast nitrogen base concentrations in the medium. metabolomicsworkbench.org This reduction is linked to the gene's contribution to thiamine (B1217682) diphosphate (B83284) (TPP) homeostasis. metabolomicsworkbench.org TPP, a derivative of vitamin B1, acts as a crucial cofactor for decarboxylases, enzymes essential in the this compound biosynthetic pathway. metabolomicsworkbench.org A decrease in TPP levels in Δthi3 cells under low-thiamine conditions leads to lower decarboxylase activity, consequently reducing this compound production. metabolomicsworkbench.org
Several environmental and nutritional factors significantly influence the microbial production of this compound during fermentation:
Temperature: Temperature is a critical factor affecting yeast growth and fermentation kinetics, and consequently, the production of higher alcohols like this compound. Generally, conditions that promote yeast growth, such as increased temperature, tend to increase the production of higher alcohols. For instance, the maximum concentrations of amyl alcohols (including this compound) were observed to be higher at 25°C compared to 15°C.
pH: The pH of the fermentation medium also impacts the formation of fusel alcohols. uni.lu While specific optimal pH values for this compound production can vary depending on the microbial strain, maintaining an appropriate pH range is crucial for yeast metabolic activity. uni.lu
Nutrient Availability:
Nitrogen Source: The type and amount of nitrogen source available to the yeast significantly influence fusel alcohol production. uni.lu Using amino acids as a nitrogen source, rather than ammonium (B1175870) salts, has been shown to result in higher amounts of higher alcohols, supporting their formation via the Ehrlich pathway. uni.lu Yeast assimilable nitrogen (YAN) levels are particularly important, with studies suggesting optimal concentrations between 200 and 300 mg/L for efficient fermentation and volatile compound production.
Micronutrients: Certain micronutrients are essential for yeast metabolism and can affect this compound yield. For example, zinc deficiency has been observed to lead to a significant reduction in the formation of isobutyl and isoamyl alcohols, potentially due to its role as a cofactor for enzymes like ethanolic dehydrogenase.
Aeration: The level of aeration during fermentation can also impact this compound production. Semiaerobic conditions have been found to be more conducive to higher production rates and specific productivity for certain yeast strains compared to strictly aerobic or anaerobic conditions.
Table 2: Impact of Temperature on Amyl Alcohol Production by Williopsis saturnus var. saturnus
| Temperature (°C) | Maximum Amyl Alcohol Concentration (mg/L) |
| 15 | Lower |
| 25 | Higher (e.g., 24.8-24.9 for 2-methylbutanol and 3-methylbutanol) |
Role of THI3 Gene in Biosynthesis and Thiamine Diphosphate Homeostasis
Other Microbial Strains for this compound Production
While Saccharomyces cerevisiae is a primary focus for this compound production, other microbial strains have also demonstrated capabilities in its biosynthesis:
Williopsis saturnus var. saturnus : This yeast strain has been studied for its ability to produce isoamyl acetate, with this compound as a precursor, particularly under semiaerobic conditions and at temperatures around 25°C.
Kluyveromyces marxianus : This yeast is known for its fermentative capacity and has been investigated for this compound and isoamyl acetate production. wikidata.org
Pichia fermentans : This yeast has been used in solid-state fermentation for isoamyl acetate production, where the gradual supply of this compound as a precursor was shown to significantly increase the yield.
Complex Microbial Consortia: In traditional fermentation processes, such as Cambodian rice wine production, complex microbial communities involving filamentous fungi like Rhizopus oryzae, yeasts like S. cerevisiae, and lactic acid bacteria such as Lactobacillus plantarum contribute to the aroma profile, including this compound. L. plantarum in particular has been linked to increased this compound production in such mixed fermentations.
Rhodococcus bacteria: While primarily studied for ester synthesis, cutinase enzymes from Rhodococcus bacteria have been used to synthesize isoamyl fatty acid esters from this compound and various fatty acids, indicating their potential in downstream applications of microbially produced this compound.
Escherichia coli : Engineered E. coli cells have also been described for this compound biosynthesis, utilizing the host's amino acid biosynthetic pathways, including the anabolic pathway for L-leucine. nih.gov However, E. coli is generally less tolerant to higher alcohols compared to S. cerevisiae. uni.lu
Enzymatic Conversion Strategies
Enzymatic synthesis offers a "green chemistry" alternative to conventional chemical methods for producing compounds like this compound. redalyc.org this compound can be obtained through enzymatic conversion from 3-methylbutyryl-CoA, also known as isovaleryl-CoA. google.comresearchgate.net This conversion can proceed via two primary enzymatic routes: a two-step process involving an intermediate aldehyde, or a direct single-step reduction. google.comgoogle.comwipo.int
Conversion of 3-methylbutyryl-CoA to this compound
The enzymatic conversion of 3-methylbutyryl-CoA to this compound can occur through a two-step reaction. google.comgoogle.comwipo.int
Step 1: Formation of 3-methylbutyraldehyde. In the first step, 3-methylbutyryl-CoA is enzymatically converted into 3-methylbutyraldehyde (also known as 3-methylbutanal or isovaleraldehyde). google.comgoogle.comwipo.int
Step 2: Reduction to this compound. Subsequently, the 3-methylbutyraldehyde obtained in the first step is enzymatically converted into this compound. google.comgoogle.comwipo.int Enzymes capable of catalyzing this second reduction step include methylbutanal reductase (EC 1.1.1.265), alcohol dehydrogenase (EC 1.1.1.1), or NADP dependent alcohol dehydrogenase (EC 1.1.1.2). google.com
This conversion is often part of a broader metabolic pathway starting from acetyl-CoA, a central molecule in metabolism. In this pathway, two acetyl-CoA molecules are enzymatically condensed to form acetoacetyl-CoA. This intermediate can then be further converted through several enzymatic steps, including 3-hydroxy-3-methylglutaryl-CoA, 3-methylglutaconyl-CoA, and 3-methylcrotonyl-CoA (3-methylbut-2-enoyl-CoA), ultimately leading to the formation of 3-methylbutyryl-CoA (isovaleryl-CoA). The produced 3-methylbutyryl-CoA then serves as the substrate for this compound synthesis via the aforementioned two-step route. google.comgoogle.com
Table 1: Two-Step Enzymatic Pathway for this compound Production
| Step | Substrate | Product | Key Enzyme Types/Activities | References |
| 1 | 3-methylbutyryl-CoA | 3-methylbutyraldehyde | Acyl-CoA reductase activity (part of a broader pathway) | google.comgoogle.comwipo.int |
| 2 | 3-methylbutyraldehyde | This compound | Methylbutanal reductase (EC 1.1.1.265), Alcohol dehydrogenase (EC 1.1.1.1), NADP dependent alcohol dehydrogenase (EC 1.1.1.2) | google.com |
Alcohol-forming Short Chain Acyl-CoA Dehydrogenase/Fatty Acyl-CoA Reductase
An alternative and more direct enzymatic route for the production of this compound from 3-methylbutyryl-CoA involves a single enzymatic reaction. google.comgoogle.comwipo.int This direct conversion is catalyzed by an enzyme referred to as an alcohol-forming short chain acyl-CoA dehydrogenase/fatty acyl-CoA reductase. These enzymes are also known as "short-chain dehydrogenases/reductases (SDR)" or "alcohol-forming fatty acyl-CoA reductase" (EC 1.2.1.84). google.comgoogle.comwipo.int
These specific enzymes are characterized by their ability to catalyze a two-step reduction reaction where a fatty acyl-CoA is directly converted into a fatty alcohol. They exhibit substrate specificity for acyl-CoA molecules containing aliphatic carbon chains. google.comgoogle.com In the context of this compound synthesis, a single alcohol-forming short chain acyl-CoA dehydrogenase/fatty acyl-CoA reductase can facilitate both reduction steps involved in the conversion of 3-methylbutyryl-CoA to this compound, bypassing the isolation of the aldehyde intermediate. google.com
Table 2: Single-Step Enzymatic Pathway for this compound Production
| Step | Substrate | Product | Key Enzyme Types/Activities | References |
| 1 | 3-methylbutyryl-CoA | This compound | Alcohol-forming short chain acyl-CoA dehydrogenase/fatty acyl-CoA reductase (EC 1.2.1.84) | google.comgoogle.comwipo.int |
Molecular and Cellular Mechanisms in Biological Systems
Isoamyl Alcohol Metabolism and Biotransformation
This compound functions as a by-product in various fermentation processes, including those involved in the production of beer, sake, cognac, and whisky. wikipedia.org Its biosynthesis primarily occurs through the breakdown of L-leucine, a branched-chain amino acid, via the Ehrlich degradation pathway. mdpi.comoup.com Beyond this catabolic route, higher alcohols, including this compound, can also originate from the de novo biosynthesis of amino acids within yeast. researchgate.netnih.govmdpi.com Studies have further demonstrated that washed yeast cells can produce this compound from pyruvic acid or α-ketoisovaleric acid, with α-ketoisocaproic acid identified as a probable intermediate in this process. tandfonline.com
Amino Acid Metabolic Pathways
Branched-chain amino acids (BCAAs) and aromatic amino acids serve as crucial precursors for the synthesis of various aroma compounds, including this compound. mdpi.comjournals.ac.za Yeasts produce higher alcohols through two primary metabolic routes: the catabolic Ehrlich pathway and the anabolic amino acid metabolism pathway. mdpi.com The specific pathway utilized for higher alcohol production is influenced by the particular alcohol being formed and the availability of amino acids. mdpi.com
L-Leucine Degradation and the Ehrlich Pathway
The Ehrlich pathway represents a well-established route for the formation of fusel alcohols, such as this compound, from amino acids. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Felix Ehrlich's early observations in 1904 highlighted the structural similarities between isoleucine and active amyl alcohol, and between leucine (B10760876) and this compound, leading him to propose that these fusel alcohols were amino acid derivatives. nih.govasm.org Subsequent research confirmed that supplementing yeast fermentation mixtures with L-leucine significantly increases this compound production. nih.govasm.org
The general mechanism of the Ehrlich pathway involves a sequence of enzymatic reactions:
Transamination: An amino acid, such as L-leucine, undergoes transamination to form its corresponding α-keto acid (e.g., α-ketoisocaproate). mdpi.comresearchgate.netnih.govmdpi.comnih.govwikipathways.org
Decarboxylation: The α-keto acid is then decarboxylated to yield an aldehyde (e.g., 3-methylbutanal (B7770604) or isovaleraldehyde). mdpi.comresearchgate.netnih.govmdpi.comnih.govoup.comgoogle.com
Reduction: Finally, the aldehyde is reduced to its corresponding alcohol, this compound. researchgate.netmdpi.commdpi.comnih.govasm.org
Research involving 13C-labeled valine has shown that α-ketoisovalerate, a product of valine deamination, can enter the leucine biosynthetic pathway, leading to the formation of labeled this compound. nih.govasm.org This finding indicates an intricate interplay and mixing between the catabolic and biosynthetic pathways of these branched-chain amino acids, facilitated by shared intermediate compounds. nih.govasm.org
Interplay with Other Branched-Chain Amino Acid Pathways
The following interactive data table illustrates the impact of branched-chain amino acid (BCAA) and phenylalanine (Phe) supplementation on the production of higher alcohols in wine fermentation:
| Amino Acid Supplementation | Increase in 3-Methyl Butanol (this compound) (%) | Increase in Total Higher Alcohols (%) | Increase in 2-Phenylethanol (Phe-added) (%) |
| BCAA Addition | 34.4 journals.ac.za | 81.6 journals.ac.za | N/A |
| Phenylalanine Addition | N/A | N/A | 157.4 (vs. control), 80.6 (vs. BCAA-added) journals.ac.za |
Another study observed specific concentrations of higher alcohols produced by Saccharomyces cerevisiae strains with amino acid treatments:
| Strain | Amino Acid Treatment | Compound Produced | Concentration (mmol/L) |
| VIN13 | Valine | Isobutanol | 4.4 frontiersin.org |
| VIN13 | Valine | Isobutyric acid | 1.57 frontiersin.org |
| BM45 | Valine | Isobutyric acid | 1.99 frontiersin.org |
Enzyme Systems Involved in Biosynthesis and Degradation
The key enzyme systems involved in the Ehrlich pathway for this compound production include branched-chain amino acid aminotransferases (BCATs), α-keto acid decarboxylases (KDCs), and alcohol dehydrogenases (ADHs). mdpi.commdpi.comnih.govasm.orgresearchgate.net
Branched-chain amino acid aminotransferases (BCATs): Enzymes such as Bat1 (mitochondrial) and Bat2 (cytosolic) catalyze the initial transamination step, converting BCAAs into branched-chain α-keto acids (BCKAs). This transamination step is often considered a rate-limiting step in the Ehrlich pathway. nih.govasm.org
α-keto acid decarboxylases (KDCs): These enzymes, which can include PDC1, PDC5, PDC6, THI3 (specifically involved in leucine catabolism), and ARO10 (a broad-spectrum decarboxylase), are responsible for decarboxylating the α-keto acids into their corresponding aldehydes. mdpi.commdpi.comnih.govresearchgate.netuco.es
Alcohol dehydrogenases (ADHs): ADHs reduce the aldehydes formed in the previous step into alcohols. mdpi.commdpi.comnih.gov
Genetic engineering of these enzyme systems can significantly impact higher alcohol production. For example, modifying BCAT activity through specific variants of Bat1 and Bat2 has been shown to increase isobutanol production by reducing BCAA biosynthesis, a pathway that competes with branched-chain higher alcohol (BCHA) production. nih.gov Beyond the Ehrlich pathway, this compound can also be synthesized from pyruvate (B1213749) via a biosynthetic pathway that utilizes upstream leucine biosynthesis enzymes, including acetolactate synthase (ILV2), ketol-acid reductoisomerase (ILV5), dihydroxyacid dehydratase (ILV3), 2-isopropylmalate (α-IPM) synthase (LEU4 or LEU9), isopropylmalate isomerase (LEU1), and 2-isopropylmalate dehydrogenase (LEU2). oup.com
Cellular Responses and Tolerance Mechanisms to this compound Exposure
This compound is known to be toxic to host cells, which poses a limitation for its industrial production through microbial fermentation. mdpi.comresearchgate.netresearchgate.net High concentrations of this compound can inhibit the growth and reproduction of Saccharomyces cerevisiae. mdpi.comresearchgate.netresearchgate.net RNA-Seq analysis of S. cerevisiae exposed to this compound revealed a significant down-regulation of genes associated with cell wall (e.g., CCW12, BGL2, NCW2, SUN4) and cell membrane (e.g., ELO1, ERG2, FAA1, OPI3) components. mdpi.comresearchgate.netresearchgate.net Conversely, genes involved in ATP biosynthesis, NADPH biosynthesis (ZWF1), and metal ion transport (PMC1) were observed to be up-regulated, suggesting a protective cellular response to this compound stress. mdpi.comresearchgate.net Strategies aimed at maintaining cell wall stability and membrane fluidity, enhancing ion homeostasis, and boosting energy (ATP) and NADPH generation are considered crucial for improving tolerance to this compound in industrial fermentation settings. mdpi.comresearchgate.net The effects of higher alcohols on yeast cell structure and function are thought to be similar to those of ethanol (B145695), which, at elevated concentrations, can impair cell structure, mitochondrial enzyme activity, and plasma membrane and cell wall integrity, potentially leading to cell death. researchgate.netresearchgate.net Furthermore, exposure to fusel alcohols like this compound can induce pseudohyphal growth in S. cerevisiae, accompanied by increased succinate (B1194679) dehydrogenase activity and chitin (B13524) content. nih.govasm.orgplos.org
Impact on Cell Wall Stability and Cell Membrane Fluidity
Research indicates that this compound exerts a notable impact on both cell wall stability and cell membrane fluidity. mdpi.comresearchgate.netresearchgate.net As evidenced by RNA-Seq analysis, exposure of Saccharomyces cerevisiae to this compound (at concentrations of 0.5 g/L and 2.5 g/L) leads to a significant down-regulation of genes encoding structural components of the cell wall (CCW12, BGL2, NCW2, SUN4) and the cell membrane (ELO1, ERG2, FAA1, OPI3). mdpi.comresearchgate.netresearchgate.net This suggests a direct disruption of the integrity and proper functioning of these vital cellular barriers. mdpi.comresearchgate.netresearchgate.net Maintaining the stability of these structures is essential for cellular tolerance to this compound. mdpi.comresearchgate.net The ability of this compound to permeabilize cell envelopes for enzyme assays further underscores its effect on membrane integrity. redalyc.org
The following interactive data table presents research findings on the specific activity of β-galactosidase enzyme using different cell disintegration methods, including this compound permeabilization:
| Cell Disintegration Method | Specific Enzyme Activity (U/g) |
| This compound | 3416.6 redalyc.org |
| Glass beads (mechanical) | 3038.9 redalyc.org |
| Triton X-100 | 1888.8 redalyc.org |
| Liquid nitrogen | 1199.4 redalyc.org |
| SDS | 964.3 redalyc.org |
| Sonication | 152.6 redalyc.org |
Gene Expression Modulation under this compound Stress
Transcriptome analysis using RNA-Seq technology has provided detailed insights into the gene expression profiles of Saccharomyces cerevisiae under this compound (IAA) stress, typically at concentrations such as 0.5 g/L and 2.5 g/L mdpi.comresearchgate.netresearchgate.netresearchgate.net. The findings indicate a coordinated cellular response involving both upregulation and downregulation of specific gene sets, reflecting the organism's attempt to adapt and survive the toxic effects of IAA.
Under this compound stress, Saccharomyces cerevisiae exhibits a notable upregulation of genes involved in ATP and NADPH biosynthesis mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, ZWF1, a gene encoding glucose-6-phosphate dehydrogenase, which is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway responsible for NADPH generation, shows increased expression mdpi.comnih.gov. This upregulation is hypothesized to serve a protective role by bolstering the cell's energy production and maintaining redox balance, which are vital for counteracting the cellular damage induced by this compound mdpi.comresearchgate.netresearchgate.netresearchgate.net. Experimental evidence from knockout strains, such as zwf1Δ, demonstrates their heightened sensitivity to this compound, further supporting the protective function of these genes mdpi.com.
Another key aspect of the stress response is the upregulation of genes associated with metal ion transport, including PMC1 mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. PMC1 plays a significant role in regulating intracellular calcium homeostasis through transmembrane transport mdpi.com. The increased expression of such genes suggests that this compound stress disrupts the delicate balance of intracellular ions. The cell responds by enhancing its ion transport mechanisms to restore and maintain proper ion homeostasis, thereby acting as a protective measure against the toxic effects of the alcohol mdpi.comresearchgate.netresearchgate.netresearchgate.net. Similar to ATP/NADPH biosynthesis genes, pmc1Δ knockout strains display increased susceptibility to this compound, underscoring the importance of these transporters in tolerance mdpi.com.
Table 1: Upregulated Genes in Saccharomyces cerevisiae under this compound Stress This table is designed to be sortable by 'Gene' or 'Function' in an interactive format.
| Gene | Function | Role in Stress Response | References |
| ZWF1 | NADPH biosynthesis (Glucose-6-phosphate dehydrogenase) | Energy production, redox balance | mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov |
| PMC1 | Metal ion transport (Calcium ion transport) | Ion homeostasis, protective role | mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| FAA1 | Long-chain fatty acyl-CoA synthetase | Complex membrane fluidity response | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
Similarly, genes related to cell membrane structure, such as ELO1, ERG2, and OPI3, are also significantly down-regulated mdpi.comresearchgate.netresearchgate.netresearchgate.net. ELO1 and ERG2 are particularly relevant as they are involved in the biosynthesis of fatty acids and ergosterol, respectively, both of which contribute to cell membrane fluidity mdpi.comresearchgate.net. Their reduced expression under this compound pressure may lead to an increase in membrane fluidity, impacting the cell's integrity and function mdpi.comresearchgate.net. These collective transcriptional changes highlight a compromise in the structural integrity of the cell envelope, likely contributing to the toxicity observed with this compound exposure mdpi.comresearchgate.netresearchgate.netresearchgate.net.
Table 2: Downregulated Genes in Saccharomyces cerevisiae under this compound Stress This table is designed to be sortable by 'Gene' or 'Function' in an interactive format.
| Gene | Function | Impact on Cell Structure | References |
| CCW12 | Cell wall structural component (mannose-related) | Impaired cell wall stability, permeability | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| BGL2 | Cell wall structural component (glucan) | Impaired cell wall stability, permeability | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| NCW2 | Cell wall integrity (CWI) regulon | Impaired cell wall stability, permeability | mdpi.comresearchgate.net |
| SUN4 | Cell wall structural component (glucan) | Impaired cell wall stability, permeability | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| CIS3 | Cell wall structural component (mannose-related) | Impaired cell wall stability, permeability | mdpi.com |
| SRL1 | Cell wall structural component (mannose-related) | Impaired cell wall stability, permeability | mdpi.com |
| TIP1 | Cell wall structural component (mannose-related) | Impaired cell wall stability, permeability | mdpi.com |
| UTR2 | Cell wall structural component (chitin) | Impaired cell wall stability, permeability | mdpi.com |
| EXG1 | Cell wall structural component (glucan, exo-1,3-β-glucanase) | Impaired cell wall stability, permeability | mdpi.comnih.gov |
| KNH1 | Cell wall structural component (glucan) | Impaired cell wall stability, permeability | mdpi.com |
| SCW10 | Cell wall structural component (putative glucanase) | Impaired cell wall stability, permeability | mdpi.comnih.gov |
| ELO1 | Cell membrane (fatty acid biosynthesis) | Increased membrane fluidity | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| ERG2 | Cell membrane (ergosterol biosynthesis) | Increased membrane fluidity | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| OPI3 | Cell membrane structural component | Increased membrane fluidity | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
Upregulation of Genes Related to Metal Ion Transport
Filamentous Growth Induction in Saccharomyces cerevisiae
This compound is a potent inducer of filamentous growth in Saccharomyces cerevisiae, a phenomenon observed in both haploid and diploid yeast strains scielo.brnih.govmolbiolcell.orgscielo.brmolbiolcell.orgnih.govbiologists.comresearchgate.netasm.orgnih.gov. This morphological transition, often occurring at concentrations as low as 0.5% (v/v) this compound, is a significant stress response that allows the yeast to adapt to unfavorable environmental conditions scielo.brnih.gov.
Pseudohyphal differentiation in Saccharomyces cerevisiae is a well-documented adaptive strategy, enabling the organism to forage for more favorable microenvironments, particularly under conditions of nutrient limitation or other stresses biologists.com. In the presence of this compound, yeast cells undergo a phenotypic change that closely resembles pseudohyphal growth, characterized by elongated cell morphology, altered budding patterns, and the formation of linear chains of anucleate buds, each accompanied by a septin ring at its neck scielo.brnih.govmolbiolcell.orgscielo.brmolbiolcell.orgbiologists.comresearchgate.net.
Crucially, the mechanism by which this compound induces this pseudohyphal phenotype appears distinct from the nitrogen-limited growth-induced pathway. It primarily involves the activation of the Swe1-dependent morphogenesis checkpoint biologists.comresearchgate.netnih.gov. This process requires the activity of the protein kinase Swe1 and the MAP kinase Slt2 (Mpk1) biologists.comresearchgate.netnih.gov. Specifically, the phosphorylation of Cdc28 on tyrosine 19 is dependent on Swe1 activity, highlighting a key regulatory step in this stress-induced differentiation biologists.comresearchgate.net.
The induction of filamentous growth by alcohols, including this compound and 1-butanol, involves specific genetic pathways, notably elements of the pheromone-responsive MAPK cascade scielo.brnih.govmolbiolcell.orgscielo.brmolbiolcell.orgnih.gov. Investigations into butanol-insensitive mutants, which also exhibit filamentous growth, have identified several proteins crucial for regulating polarized growth and cellular differentiation. These include BUD8, BEM1, BEM4, and FIG1 nih.govmolbiolcell.orgnih.gov. Additionally, CHD1, a transcriptional regulator, has been implicated in this alcohol-induced morphological response nih.govmolbiolcell.orgnih.gov. These genes contribute to the complex signaling network that orchestrates the cellular elongation and altered budding patterns characteristic of pseudohyphal development in response to this compound stress.
Table 3: Genes Involved in this compound-Induced Filamentous Growth in Saccharomyces cerevisiae This table is designed to be sortable by 'Gene' or 'Function' in an interactive format.
| Gene | Function | Role in Filamentous Growth | References |
| SWE1 | Protein kinase; morphogenesis checkpoint regulator | Required for IAA-induced pseudohyphal phenotype | biologists.comresearchgate.netnih.gov |
| SLT2 (MPK1) | MAP kinase | Required for IAA-induced pseudohyphal phenotype | biologists.comresearchgate.netnih.gov |
| CDC28 | Cyclin-dependent kinase | Tyrosine 19 phosphorylation (Swe1-dependent) in response to IAA | biologists.comresearchgate.netnih.gov |
| BUD8 | Regulates polarized growth | Identified in alcohol-induced filamentation screen | nih.govmolbiolcell.orgnih.gov |
| BEM1 | Regulates polarized growth | Identified in alcohol-induced filamentation screen | nih.govmolbiolcell.orgnih.gov |
| BEM4 | Regulates polarized growth | Identified in alcohol-induced filamentation screen | nih.govmolbiolcell.orgnih.gov |
| FIG1 | Regulates polarized growth | Identified in alcohol-induced filamentation screen | nih.govmolbiolcell.orgnih.gov |
| CHD1 | Transcriptional regulator | Identified in alcohol-induced filamentation screen | nih.govmolbiolcell.orgnih.gov |
Increased Mitochondrial Content and Chitin in Cell Wall
Exposure to this compound has been observed to induce significant morphological changes in Saccharomyces cerevisiae, leading to the formation of elongated cells, often described as pseudohyphae or hyphal-like extensions nih.govresearchgate.netresearchgate.netoup.com. These pronounced morphological modifications are accompanied by notable alterations in cellular components.
A key finding is the increase in mitochondrial content within cells treated with this compound nih.govresearchgate.netoup.comoup.com. This increase is supported by an almost threefold greater rise in the specific activity of succinate dehydrogenase, a mitochondrial enzyme, in this compound-treated cells compared to untreated cells oup.comoup.com. Further evidence comes from direct measurements of the dry weight of purified, isolated mitochondria, which also indicated an increase following this compound exposure oup.comoup.com. This suggests that this compound treatment stimulates the production of mitochondria.
Concurrently, there is a significant increase in the chitin content within the cell wall nih.govresearchgate.netoup.comoup.com. Unlike in typical yeast-form cells where chitin is primarily localized to bud scars and the chitin ring between mother and daughter cells, in this compound-induced filaments, chitin is distributed over the majority of the cell surface oup.comoup.com. This augmented chitin content, along with the 1,3-β-glucan network, contributes to the mechanical strength of the cell wall, potentially providing greater physical rigidity to the filaments, which is advantageous for their ability to penetrate solid media oup.com.
Toxicity Mechanisms at a Cellular Level
Despite its role in morphological changes, this compound exhibits toxicity to host cells, a factor that limits its industrial production through microbial fermentation mdpi.comresearchgate.net. The molecular mechanisms of its toxic effects at the cellular level involve disruptions to fundamental cellular structures and processes.
This compound has been shown to affect the stability of the cell wall and the fluidity of the cell membrane mdpi.comresearchgate.net. Transcriptome analysis using RNA-Seq technology in Saccharomyces cerevisiae under this compound stress (0.5 g/L and 2.5 g/L) revealed significant changes in gene expression related to these cellular components mdpi.com. Genes associated with the cell wall, such as CCW12, BGL2, NCW2, and SUN4, were notably down-regulated mdpi.com. Similarly, genes involved in cell membrane integrity and function, including ELO1, ERG2, FAA1, and OPI3, also showed significant down-regulation mdpi.com.
Conversely, the study indicated an up-regulation of genes involved in protective mechanisms against this compound stress mdpi.comresearchgate.net. Genes related to ATP biosynthesis, NADPH biosynthesis (ZWF1), and metal ion transport (PMC1) were found to be up-regulated mdpi.com. This suggests that cells attempt to counteract the toxic effects by enhancing energy production, maintaining redox balance, and regulating ion homeostasis mdpi.comresearchgate.net.
The observed changes in gene expression highlight a cellular response aimed at mitigating the stress induced by this compound, involving the maintenance of cell wall stability, membrane fluidity, and the generation of essential energy and reducing equivalents mdpi.comresearchgate.net.
Table 1: Differential Gene Expression in Saccharomyces cerevisiae under this compound Stress
| Gene Name | Cellular Component/Function | Expression Change under this compound Stress | Reference |
| CCW12 | Cell Wall | Down-regulated | mdpi.com |
| BGL2 | Cell Wall | Down-regulated | mdpi.com |
| NCW2 | Cell Wall | Down-regulated | mdpi.com |
| SUN4 | Cell Wall | Down-regulated | mdpi.com |
| ELO1 | Cell Membrane | Down-regulated | mdpi.com |
| ERG2 | Cell Membrane | Down-regulated | mdpi.com |
| FAA1 | Cell Membrane | Down-regulated | mdpi.com |
| OPI3 | Cell Membrane | Down-regulated | mdpi.com |
| ZWF1 | NADPH Biosynthesis | Up-regulated | mdpi.com |
| PMC1 | Metal Ion Transport | Up-regulated | mdpi.com |
Advanced Analytical Techniques for Isoamyl Alcohol Quantification and Characterization
Chromatographic Methods
Chromatographic techniques are widely employed for the separation, identification, and quantification of volatile compounds like isoamyl alcohol due to their high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely utilized technique for the analysis of volatile metabolites, including this compound, in diverse matrices such as food and beverages nih.govnih.gov. This method offers excellent chromatographic resolution combined with the high sensitivity and specificity of mass spectrometry nih.gov.
A validated GC-MS method has been developed for the accurate quantification of major volatile metabolites, including this compound, in fermented products. This method incorporates a straightforward sample preparation procedure involving sodium chloride and anhydrous ethyl acetate (B1210297) extraction nih.govnih.gov. The GC-MS analysis can be completed rapidly, within approximately 4.75 minutes, and is capable of detecting over 80 features, with 40 positively identified compounds nih.govnih.gov.
The analytical parameters for this GC-MS method demonstrate its robustness:
Technical Variability: Very low, typically less than 3% nih.govnih.gov.
Accuracy: Excellent, achieving 100% ± 5% nih.govnih.gov.
Recovery: High, at 100% ± 10% nih.govnih.gov.
Reproducibility and Repeatability: Good, with a Coefficient of Variation (CV) ranging from 1% to 10% nih.govnih.gov.
GC-MS is particularly valuable as it can effectively differentiate this compound from its isomers, such as sec-amyl alcohol, a distinction that can be challenging for detectors like Flame Ionization Detectors (FID) alone google.com. Typical GC conditions for such analyses may involve a DB-624 capillary column, helium as the carrier gas at a flow rate of 1.5 mL/min, and a temperature programming sequence. An example temperature program includes an initial temperature of 50 °C held for 5 minutes, followed by an increase to 160 °C at 10 °C/min, and then to 220 °C at 60 °C/min, held for 10 minutes. The sample inlet temperature is typically 230 °C, with a split-flow injection at a 20:1 split ratio and a 1 µL sample volume google.com. Another GC-FID method for this compound used an SLB-IL76i column with an oven temperature of 90 °C and injector/detector temperatures of 250 °C, using hydrogen as the carrier gas sigmaaldrich.com.
| Parameter | Value/Description | Reference |
|---|---|---|
| Analysis Time | 4.75 minutes | nih.govnih.gov |
| Identified Features | 40 out of >80 detected | nih.govnih.gov |
| Technical Variability | <3% | nih.govnih.gov |
| Accuracy | 100% ± 5% | nih.govnih.gov |
| Recovery | 100% ± 10% | nih.govnih.gov |
| Reproducibility/Repeatability (CV) | 1–10% | nih.govnih.gov |
| Typical GC Column | DB-624 capillary column | google.com |
| Carrier Gas | Helium (1.5 mL/min) | google.com |
| Injection Type | Split-flow (20:1 split ratio) | google.com |
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS or GC-FID is a powerful and efficient technique for the analysis of volatile compounds, including this compound, in various samples. This method is favored for its simplicity, speed, sensitivity, and solvent-free nature, allowing for simultaneous extraction and concentration of analytes mbaa.com. It is a well-established technique for analyzing volatile organic compounds in alcoholic beverages acs.orgcibd.org.uk.
Effective quantification of this compound using HS-SPME requires careful optimization of parameters such as fiber type, absorption, equilibration time, desorption time, and salting-out effects mbaa.comnih.gov. For instance, in the analysis of Greek grape marc spirits, a DVB/PDMS fiber was effectively utilized with an extraction time of 15 minutes at a temperature of 35 °C acs.org. Calibration curves for this compound in this specific method were established within the range of 5–100 mg L−1 acs.org.
In beer analysis, optimal conditions for volatile compounds, including this compound, involved an exposure time of 45 minutes with a PDMS fiber in the sample headspace, ensuring equilibrium of the phases. A desorption time of 15 minutes in the gas chromatograph injector was sufficient for the fiber to desorb the target compounds nih.gov. It has been observed that less polar compounds, such as isoamyl acetate, are more readily absorbed by the fiber compared to more polar compounds like acetaldehyde, under the given extraction conditions, due to the nature of the fiber nih.gov.
The reproducibility of the HS-SPME technique can vary depending on the compound class. For higher alcohols, including this compound, the reproducibility (Relative Standard Deviation, RSD mean value) has been reported to be around 5.01% in some studies mbaa.com and 2.5% in others nih.gov.
| Parameter | Typical Value/Description | Reference |
|---|---|---|
| Technique Advantages | Simple, fast, sensitive, solvent-free | mbaa.com |
| Fiber Type (Example) | DVB/PDMS, PDMS | acs.orgnih.gov |
| Extraction Time (Example) | 15 minutes (at 35 °C), 45 minutes | acs.orgnih.gov |
| Desorption Time (Example) | 15 minutes | nih.gov |
| Calibration Range (this compound) | 5–100 mg L−1 | acs.org |
| Reproducibility (RSD for higher alcohols) | 2.5% – 5.01% | mbaa.comnih.gov |
High-Performance Liquid Chromatography (HPLC) is a liquid-phase separation technique that can be applied for the analysis of various chemical compounds. While Gas Chromatography (GC) and enzyme-based assays are often preferred for the direct quantification of volatile this compound due to its volatility, HPLC can be employed, though it is sometimes considered more laborious and time-consuming for this specific analyte in high-throughput applications researchgate.netnih.gov.
Although direct HPLC methods for this compound quantification are less frequently highlighted in comparison to GC-based techniques, this compound itself can be utilized as an extraction solvent in HPLC sample preparation for other analytes. For example, it has been used for the off-line extraction of phenol (B47542) from human urine samples prior to HPLC analysis tandfonline.com. This demonstrates its role in sample preparation within HPLC workflows, even if not as the primary analyte.
In broader contexts of volatile compound analysis, HPLC with post-column fluorescence derivatization (HPLC-PCD-FLD) has been developed for the quantification of other volatile aldehydes, such as isovaleraldehyde (B47997), in beverages. While this method is for a different compound, it illustrates the general applicability of HPLC for volatile organic compounds, albeit with different detection strategies cibd.org.uk. An example HPLC setup for analyzing Ciprofloxacin derivatives involved a RP C18 BDS column, a mobile phase of 0.07 M KH2PO4 in deionized water: ACN (3:7, v/v) at a flow rate of 1.2 mL/min, and UV detection at 230 nm mdpi.com. This provides insight into typical HPLC parameters when the technique is applied to organic compounds.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/GC-FID
Spectroscopic Techniques (e.g., FTIR Spectroscopy for Derivative Analysis)
Spectroscopic techniques offer valuable insights into the chemical structure and concentration of compounds. Fourier-Transform Infrared (FTIR) Spectroscopy, in particular, is a versatile tool for both direct quantification and characterization through derivative analysis.
FTIR spectroscopy, when combined with chemometric approaches like Partial Least Squares (PLS) regression, enables the simultaneous measurement of this compound alongside other compounds in complex matrices such as wine researchgate.netmdpi.com. Developed calibration models utilizing FTIR-PLS have demonstrated high precision and accuracy for quantifying this compound, isobutanol, and other related compounds, with performance metrics including R²P > 0.90, a range error ratio > 12.1, and RPD > 3.1 researchgate.netmdpi.com. For this compound, specific spectroscopic variations in the 1580–1201 cm−1 region of the FTIR spectrum are indicative and can be correlated with –CH2, C–C–H, and H–C–O deformation vibrations mdpi.com.
Beyond direct quantification, FTIR spectroscopy is instrumental in characterizing chemical transformations and confirming the formation of derivatives involving this compound. For instance, in the synthesis of isoamyl ester rosin, FTIR spectra confirmed the esterification reaction by observing a characteristic shift in the carbonyl peak: the C=O of the carboxylic acid, initially at 1688 cm-1, shifted to an ester carbonyl peak at 1720 cm-1 after the reaction ncsu.edu. Similarly, FTIR analysis has been employed to confirm the formation of urea-formaldehyde-isoamyl alcohol (UFIA) hybrid resins, where an absorption peak corresponding to the C=O group was observed between 1770 and 1700 cm-1 in the UFIA spectrum bio-conferences.org.
| Application | Key Findings/Observations | Reference |
|---|---|---|
| Quantification in Wine (FTIR-PLS) | R²P > 0.90, Range Error Ratio > 12.1, RPD > 3.1 | researchgate.netmdpi.com |
| Characteristic FTIR Region (this compound) | 1580–1201 cm−1 (correlated with –CH2, C–C–H, H–C–O deformation) | mdpi.com |
| Confirmation of Isoamyl Ester Rosin Synthesis | C=O shift from 1688 cm-1 (carboxylic acid) to 1720 cm-1 (ester) | ncsu.edu |
| Confirmation of UFIA Resin Formation | C=O absorption peak between 1770 and 1700 cm-1 | bio-conferences.org |
Enzyme-Based Colorimetric Assays (e.g., this compound Oxidase and Peroxidase (IAOP) Assay)
Enzyme-based colorimetric assays provide a rapid, specific, and high-throughput alternative for the determination of this compound. A notable example is the this compound Oxidase and Peroxidase (IAOP) assay.
This simple colorimetric assay was developed for the high-throughput determination of this compound-producing strains researchgate.netnih.govsaludcapital.gov.co. The IAOP assay is designed to be performed in microplates, offering a specific detection range for this compound from 0 to 20 mM researchgate.netnih.govsaludcapital.gov.co. A key advantage of this assay is its high specificity for this compound when compared to other branched-chain alcohols researchgate.netnih.govsaludcapital.gov.coresearchgate.net. Furthermore, it exhibits minimal interference from common components found in fermentation media, microorganisms, and fermentation byproducts such as lactic acid and acetic acid researchgate.netnih.govsaludcapital.gov.coresearchgate.net.
The core of the IAOP assay relies on the enzyme this compound oxidase (IAAOD). IAAOD is characterized as a glycoprotein (B1211001) and a monomeric protein with an apparent molecular mass between 73 and 87 kDa researchgate.net. It displays high substrate specificity towards C5 branched-chain alkyl alcohols, particularly this compound, and shows no activity towards shorter (C1-C4) or longer (C7-C10) alkyl alcohols tested researchgate.net. The enzyme maintains stability within a pH range of 3.0-6.0 at 25 °C, with its optimal activity observed at pH 4.5 and 35 °C researchgate.net. However, the activity of IAAOD can be strongly inhibited by certain substances, including heavy metal ions, p-chloromercuribenzoate (PCMB), hydrazine, hydroxylamine, and L-ascorbate researchgate.net.
This enzyme-based approach is particularly advantageous for high-throughput screening applications, as it is considerably less laborious and time-consuming compared to traditional chromatographic methods like GC and HPLC for detecting this compound researchgate.netnih.gov.
| Parameter | Value/Description | Reference |
|---|---|---|
| Assay Type | Colorimetric, enzyme-based | researchgate.netnih.govsaludcapital.gov.co |
| Detection Range | 0–20 mM | researchgate.netnih.govsaludcapital.gov.co |
| Specificity | High for this compound over other branched-chain alcohols | researchgate.netnih.govsaludcapital.gov.coresearchgate.net |
| Interference | Minimal from fermentation media, microorganisms, byproducts | researchgate.netnih.govsaludcapital.gov.coresearchgate.net |
| This compound Oxidase (IAAOD) Molecular Mass | 73-87 kDa | researchgate.net |
| IAAOD Optimum pH | 4.5 | researchgate.net |
| IAAOD Optimum Temperature | 35 °C | researchgate.net |
Research on Industrial and Biofuel Applications of Isoamyl Alcohol
Applications in Flavor and Fragrance Industry
Precursor to Isoamyl Acetate (B1210297) (Banana Oil)
Enzymatic Synthesis of Isoamyl Acetate
The enzymatic synthesis of isoamyl acetate, an ester widely recognized for its banana-like aroma, has emerged as an environmentally friendly and efficient alternative to traditional chemical synthesis. mdpi.comatamanchemicals.com This biocatalytic approach typically involves the esterification of isoamyl alcohol with acetic acid or acetic anhydride (B1165640) under mild conditions. mdpi.com
Lipases are the primary biocatalysts employed in the synthesis of isoamyl acetate. mdpi.comnih.gov Enzymes from various microbial sources, such as Candida rugosa (CRL), Candida antarctica (Novozym 435), Rhizomucor miehei, Rhizopus oryzae, Thermomyces lanuginosus, and Aspergillus niger NCIM 1207, have been extensively studied for this purpose. mdpi.comnih.govscispace.comnih.govicm.edu.pltandfonline.com Direct esterification, where this compound reacts directly with acetic acid, is a favored method due to its simplicity and potential for high yields. mdpi.comatamanchemicals.com
Research has demonstrated high conversion rates and yields under optimized conditions. For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, achieved a 100% yield of isoamyl acetate within one hour when enhanced by microwave irradiation. mdpi.com Similarly, immobilized Rhizopus oryzae NRRL 3562 lipase yielded a 95% conversion in a solvent-free system at 40 °C over eight hours. scispace.com The use of acetic anhydride as an acyl donor instead of acetic acid can lead to increased yields, as high concentrations of acetic acid may inhibit lipase activity. nih.gov
A summary of selected research findings on lipase-catalyzed esterification is presented in Table 1.
Table 1: Enzymatic Synthesis of Isoamyl Acetate - Selected Research Findings
| Enzyme (Immobilized/Free) | Substrates | Conditions | Yield/Conversion | Reference |
| Bacillus aerius lipase (Immobilized on silica (B1680970) gel) | Acetic acid, this compound | Optimal conditions | 68% | mdpi.com |
| Candida rugosa lipase (Encapsulated in COF) | Acetic acid, this compound | 50 °C, 7 h | 86.94% | mdpi.com |
| Novozym 435 (Candida antarctica lipase) | Acetic anhydride, this compound | Microwave irradiation (100 W), 1 h | 100% | mdpi.com |
| Rhizomucor miehei lipase | Acetic acid, this compound | 1.5 M substrate, log P > 3.0 solvent | >80% | nih.gov |
| Rhizopus oryzae NRRL 3562 lipase (Immobilized) | Vinyl acetate, this compound | Solvent-free, 40 °C, 8 h | 95% | scispace.com |
| Thermomyces lanuginosus lipase (TLL-PCMCs) | Vinyl acetate, this compound | Hexane, 50 °C, 360 min | 95% | icm.edu.pl |
| Aspergillus niger NCIM 1207 lipase (Mycelium bound) | Acetic acid, this compound | 30°C, n-hexane, 96 h | 80 g/l | nih.gov |
Immobilized enzyme technology is highly advantageous for the industrial production of isoamyl acetate, offering benefits such as enhanced enzyme stability, reusability, and improved catalytic performance. mdpi.comscispace.com Various immobilization techniques, including physical adsorption, encapsulation, covalent binding, and crosslinking, have been explored, often utilizing carriers like silica gel, magnetic nanoparticles, or methacrylate (B99206) divinylbenzene (B73037) beads. mdpi.comjmb.or.kr For example, immobilized Bacillus aerius lipase on a silica gel matrix achieved a 68% yield of isoamyl acetate. mdpi.com Dual immobilization methods, combining physical adsorption and hydrophobic gel entrapment, have led to yields as high as 85.19% for Candida rugosa lipase. mdpi.com Furthermore, Thermomyces lanuginosus lipase immobilized as protein-coated microcrystals (TLL-PCMCs) maintained 90% of its initial activity after five reuse cycles, demonstrating excellent operational stability. icm.edu.pl
Lipase-Catalyzed Esterification
Biotechnological Production of Isoamyl Acetate
The biotechnological synthesis of isoamyl acetate is gaining significant traction due to increasing consumer demand for "natural" flavor compounds. atamanchemicals.comrmiq.org This process primarily involves microbial synthesis, where microorganisms convert this compound and acetyl-CoA into isoamyl acetate, typically mediated by alcohol acetyltransferase enzymes. rmiq.org
Several yeast strains have been investigated for their capacity to produce isoamyl acetate. Pichia fermentans ITD00165, for instance, has demonstrated significant production capabilities, yielding up to 860 mg L−1 using this compound as a precursor and achieving 2138 mg L−1 in a well-aerated batch bioreactor. rmiq.org Other yeast genera, including Torulaspora, Saccharomyces, Kluyveromyces, Deckera, Hanseniaspora, and Candida, have also been explored for their potential in aroma compound production. researchgate.net A notable example is Kazachstania turicensis (strain WLY 54, CGMCC 19812), which has shown high yields of isoamyl acetate (700 mg/kg fermented grains) in solid-state fermentation. google.com
A summary of selected research findings on biotechnological production is presented in Table 2.
Table 2: Biotechnological Production of Isoamyl Acetate - Selected Research Findings
| Microorganism | Process | Precursor/Substrate | Yield/Concentration | Reference |
| Pichia fermentans ITD00165 | Submerged fermentation | This compound | 860 mg L−1 | rmiq.org |
| Pichia fermentans ITD00165 | Batch bioreactor (well-aerated) | This compound | 2138 mg L−1 | rmiq.org |
| Pichia fermentans | Solid-state fermentation (SSF) | This compound (slow gas phase supply) | 390 mg L−1 | oup.comresearchgate.net |
| Kazachstania turicensis (WLY 54, CGMCC 19812) | Solid-state fermentation (SSF) | Grains | 700 mg/kg fermented grains | google.com |
Solid-State Fermentation for Isoamyl Acetate Production
Solid-state fermentation (SSF) represents a viable and promising method for the production of isoamyl acetate. oup.comresearchgate.net This technique often involves feeding the this compound precursor in the gas phase to the fermentation system. oup.comresearchgate.net For example, Pichia fermentans inoculated onto polyurethane foam, supported by a molasses solution, has been successfully utilized in SSF for isoamyl acetate production. oup.comresearchgate.net
Studies have shown that the gradual or slow supply of the this compound precursor can significantly enhance isoamyl acetate production, with yields increasing by as much as 12.5 times compared to fermentations without precursor addition (e.g., up to 390 mg L−1). oup.comresearchgate.net Conversely, a rapid supply of the precursor can lead to inhibition of yeast growth and reduced production capacity. oup.comresearchgate.net Other microorganisms, such as Kluyveromyces marxianus, have also been shown to produce isoamyl acetate when cultivated on agro-industrial residues like cassava bagasse in SSF systems. oup.com
Components of Natural Aromas (e.g., Black Truffle)
This compound is a naturally occurring compound that contributes to the characteristic aromas of various natural products. It is a recognized component of the aroma profile of Tuber melanosporum, commonly known as the black truffle. atamankimya.comwikipedia.orgottokemi.comseqens.comatamanchemicals.com As a common fusel alcohol, this compound is also a significant byproduct of ethanol (B145695) fermentation and can be found in trace amounts in many alcoholic beverages. atamankimya.comwikipedia.orgatamanchemicals.com
Use in Molecular Biology Techniques
This compound is a routinely used reagent in molecular biology, primarily for the purification of nucleic acids, especially DNA. atamankimya.commpbio.commpbio.comresearchgate.net It is a standard component in the phenol-chloroform-isoamyl alcohol (PCI) mixture, typically used in a 25:24:1 ratio (phenol:chloroform:this compound), for the extraction and removal of proteins from nucleic acid solutions. atamankimya.commpbio.commpbio.comresearchgate.netsigmaaldrich.compacb.comthermofisher.comfishersci.bempbio.comojp.gov
The inclusion of this compound in this mixture serves several critical functions:
RNase Inhibition: It helps to further inhibit the activity of RNases, enzymes that degrade RNA, which phenol (B47542) alone may not completely deactivate. atamankimya.comwikipedia.orgatamanchemicals.commpbio.commpbio.comresearchgate.netsigmaaldrich.com
Prevention of RNA Solubilization: this compound aids in preventing the solubilization of long RNA molecules, particularly those with long poly(A) portions, into the phenol phase. atamankimya.commpbio.commpbio.comresearchgate.net
Anti-foaming Agent: It acts as an anti-foaming agent, reducing foam formation during the vigorous mixing steps of extraction, thereby facilitating a cleaner separation of the aqueous and organic phases. atamankimya.comwikipedia.orgmpbio.commpbio.comresearchgate.netfishersci.beojp.gov
Interphase Clarity: It contributes to a sharper and clearer interface between the aqueous phase (containing nucleic acids) and the organic phase (containing denatured proteins and lipids), minimizing the formation of an interphase where unwanted molecules might accumulate. bitesizebio.comreddit.com
Beyond nucleic acid extraction, this compound is also utilized in the extraction of ethidium (B1194527) bromide from DNA solutions and in the radiolabeling of RNA transcripts from isolated nuclei. mpbio.com While modern centrifugation techniques have reduced the absolute necessity of this compound solely for phase separation, its other roles in inhibiting RNase activity and preventing foaming remain valuable in molecular biology protocols. reddit.com
Toxicological Research and Environmental Fate
Genotoxicity Studies
Genotoxicity studies assess the ability of a substance to cause damage to genetic material, such as DNA, leading to mutations or chromosomal aberrations. Research on isoamyl alcohol has explored its genotoxic potential through various in vitro and in vivo assays.
In vitro and In vivo Data
However, some in vitro mammalian cell tests have presented different outcomes. Specifically, a chromosome aberration test and a micronucleus test conducted on Chinese hamster ovary cells yielded positive results for this compound. Conversely, an Ames test and an in vitro mammalian cell gene mutation test using mouse lymphoma cells showed negative results for a mixture containing this compound. These varied findings highlight the complexity of genotoxicity assessment and the influence of specific test conditions and systems.
Chromosomal Aberrations
Cytogenetic analyses have shown an increase in the percentage of cells with chromosomal aberrations (2.6 ± 0.7%) compared to controls (0%). healthcouncil.nl Despite this observation, changes in the number of polyploid cells (0.6 ± 0.3% vs. 0.5 ± 0.3% in controls) and cells with chromosome gaps (0.4 ± 0.2% vs. 0.3 ± 0.2% in controls) were not found to be significant. healthcouncil.nl Some assessments consider these findings incidental, attributing them to biological variation and unexpectedly low control values. healthcouncil.nl Nevertheless, the positive results in mammalian cell tests for chromosome aberration in Chinese hamster ovary cells indicate a potential for such effects under specific in vitro conditions.
Ames Test and Mutagenicity
The Ames test, a widely used bacterial reverse mutation assay for detecting gene mutations, has generally indicated that this compound is not mutagenic or clastogenic in bacterial, in vitro, or in vivo systems, based on a weight of evidence analysis. inchem.orgre-place.benih.gov While sporadic positive results have been noted in some strains across approximately 20 bacterial assays for compounds within the aliphatic acyclic branched-chain primary alcohols, aldehydes, and carboxylic acids group, these are not consistently observed for this compound itself. inchem.org An Ames test performed on Salmonella typhimurium with a mixture containing this compound also yielded negative results.
Comet Assay for DNA Strand Breaks
The Comet assay, a sensitive single-cell gel electrophoresis technique used to detect DNA strand breaks, has been applied in studies involving this compound. researchgate.netbiorxiv.orgnih.govscielo.org.mx In an in vitro investigation of microbial volatile organic compounds (MVOCs), including 3-methyl-1-butanol (this compound), the Comet assay using human peripheral blood cells did not show mutagenic effects. researchgate.net Cytotoxicity was observed at a concentration of 500 µg/ml in this study. researchgate.net Generally, genotoxicity, independent of cytotoxicity, has not been observed for substances tested in the Comet assay, including MVOCs. researchgate.net
Developmental and Reproductive Toxicity
Studies on this compound have investigated its potential effects on development and reproduction in animal models.
Developmental Toxicity Data
| Species | Route of Exposure | Concentration/Dose | Maternal Effects (NOAEC/NOAEL) | Developmental Effects (NOAEC/NOAEL) | Reference |
| Rat | Inhalation | 2,725 ppm (highest tested) | Retarded weight gain (NOAEC: 681 ppm) europa.euresearchgate.netresearchgate.net | No exposure-related effects (NOAEC: 2,725 ppm) europa.euresearchgate.netresearchgate.net | europa.euresearchgate.netresearchgate.net |
| Rabbit | Inhalation | 2,725 ppm (highest tested) | Eye irritation (NOAEC: 681 ppm) europa.euresearchgate.netresearchgate.net | No exposure-related effects (NOAEC: 2,725 ppm) europa.euresearchgate.netresearchgate.net | europa.euresearchgate.netresearchgate.net |
| Rat | Inhalation | Up to 10,000 mg/m³ (2700 ppm) | NOAEL: 2500 mg/m³ (675 ppm) healthcouncil.nl | NOAEL: 10,000 mg/m³ (2700 ppm) healthcouncil.nl | healthcouncil.nl |
| Rabbit | Inhalation | Up to 10,000 mg/m³ (2700 ppm) | NOAEL: 2500 mg/m³ (675 ppm) healthcouncil.nl | NOAEL: 10,000 mg/m³ (2700 ppm) healthcouncil.nl | healthcouncil.nl |
| Rabbit | Inhalation | 10 mg/l (1365 mg/kg/day) | Not specified | NOAEL: 10 mg/l (1365 mg/kg/day) (highest dose tested) hpa.gov.tw | hpa.gov.tw |
| Rat | Inhalation | 10 mg/l (2695 mg/kg/day) | Not specified | NOAEL: 10 mg/l (2695 mg/kg/day) (highest dose tested) hpa.gov.tw | hpa.gov.tw |
No signs of embryotoxicity or teratogenicity were observed in pregnant rats and rabbits exposed to this compound at concentrations up to 10,000 mg/m³ during the period of organogenesis. europa.euresearchgate.netresearchgate.net
Reproductive Toxicity Data
| Species | Route of Exposure | Dose/Concentration | Reproductive Effects (NOAEL) | Reference |
| Rat | Oral gavage | 100 mg/kg/day | Reduced body weight gain in males (NOAEL: 100 mg/kg/day) hpa.gov.tw | hpa.gov.tw |
Data specifically on fertility effects due to this compound exposure have been reported as unavailable in some assessments. europa.euresearchgate.netresearchgate.net
Systemic Toxicity and No Observed Adverse Effect Levels (NOAELs)
Systemic toxicity refers to adverse effects on organs or systems throughout the body. This compound's systemic toxicity has been evaluated, and various No Observed Adverse Effect Levels (NOAELs) have been established.
Systemic Toxicity Observations
The critical effect observed from inhalation exposure to this compound is sensory irritation. europa.euresearchgate.netresearchgate.net Acute oral toxicity data in humans indicates that an oral dose of 24.3 grams has been lethal for adults. cdc.gov In animal studies, toxic symptoms following oral or parenteral administration included dyspnoea, apathy, staggering, atony, paresis of the hind limbs, poor general condition, and apnoea. researchgate.net Retarded weight gain was observed in dams (female animals) at 2,725 ppm in developmental toxicity studies. europa.euresearchgate.netresearchgate.net A 17-week toxicity study in rats reported decreased body weight at 1000 mg/kg-day as the only treatment-related effect. epa.gov
No Observed Adverse Effect Levels (NOAELs)
| Species | Route of Exposure | Study Duration | NOAEL (Systemic Toxicity) | Basis for NOAEL | Reference |
| Rat | Oral | 90-day | 295 mg/kg bw/day | Systemic effects | europa.euresearchgate.netresearchgate.net |
| Rat | Oral (gavage) | Repeated dose reproduction/developmental screening | 100 mg/kg/day | Reduced body weight gain in males | hpa.gov.tw |
| Rat | Oral (drinking water) | 90-day | 1600 ppm (1250 mg/kg/day) | Highest dose tested | hpa.gov.tw |
| Rat | Oral | Repeated oral studies | 1000 mg/kg bw/day | Highest dose tested | healthcouncil.nl |
The calculated Reference Dose (RfD) value for this compound is 2.95 mg/kg/day, derived from a NOAEL of 295 mg/kg and applying appropriate uncertainty factors. nih.gov
Q & A
Q. What are the key physicochemical properties of isoamyl alcohol, and how do they influence its role in experimental design?
this compound (C₅H₁₂O, CAS 123-51-3) is a branched primary alcohol with a boiling point of 132°C, density of 0.81 g/cm³, and limited water solubility (0.25 g/L at 25°C) . Its low polarity and moderate volatility make it ideal for phase separation in biphasic systems (e.g., phenol-chloroform extractions). Researchers should note its flammability (flash point 42°C) and ensure proper ventilation when heating .
Methodological Consideration :
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a flammable liquid (GHS Category 3) and poses risks of skin/eye irritation (GHS Category 2/1) . Key protocols include:
- Engineering controls: Use fume hoods for volatile workflows and ground containers to prevent static discharge .
- Personal protective equipment (PPE): Wear nitrile gloves and safety goggles; avoid latex due to permeability .
- Storage: Keep in airtight, corrosion-resistant containers at <30°C, away from oxidizers (e.g., peroxides) .
Emergency Response :
- For spills, absorb with inert materials (vermiculite) and neutralize with 5% acetic acid before disposal .
Advanced Research Questions
Q. How can researchers optimize this compound’s solvent efficiency in HPLC analysis of hydrophobic metabolites?
this compound’s low polarity enhances retention of nonpolar compounds (e.g., lipids, alkaloids) in reverse-phase HPLC. To optimize:
- Adjust mobile phase composition: Test this compound:acetonitrile gradients (e.g., 5–20% v/v) to balance resolution and peak symmetry .
- Column compatibility: Use C18 stationary phases resistant to high alcohol concentrations; precondition with 10 column volumes of solvent .
Data Contradiction Note : Conflicting reports exist on its compatibility with acidic mobile phases. Some studies note esterification with carboxylic acids at low pH, necessitating pH stability tests for each analyte .
Q. What experimental strategies mitigate batch-to-batch variability in this compound used for RNA transcript radiolabeling?
Variability in this compound purity (e.g., 95–99%) can affect radiolabeling efficiency due to trace aldehydes or peroxides. Mitigation steps:
Q. How do temperature and storage conditions impact this compound’s efficacy in protein crystallization trials?
this compound is used as a precipitant in vapor diffusion crystallization. Key factors:
- Temperature: Crystallization success drops above 25°C due to increased solvent volatility, altering supersaturation rates. Maintain trials at 4–20°C .
- Humidity control: Store stock solutions in humidity-controlled chambers (<30% RH) to prevent water absorption and phase separation .
Contradiction Analysis : While some studies report improved crystal morphology at 4°C, others note delayed nucleation. Pre-screen conditions using microbatch under oil to minimize evaporation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
